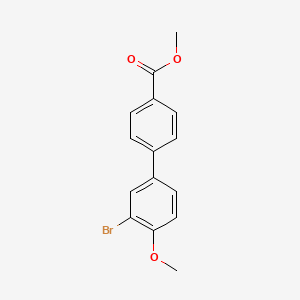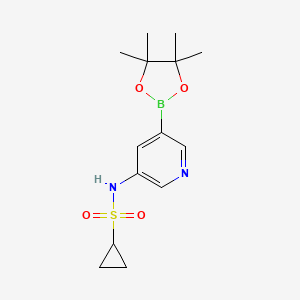
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropansulfonamid
Übersicht
Beschreibung
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H21BN2O4S and its molecular weight is 324.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese. Ihre Borat- und Sulfonamidgruppen machen sie zu einem vielseitigen Reagenz für nucleophile und Amidierungsreaktionen . Sie kann verwendet werden, um Bor in Moleküle einzubringen, was ein wichtiger Schritt in vielen synthetischen Wegen ist, einschließlich der Herstellung von Pinacolbenzylboronat durch Borylierung .
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung werden die Boronsäurederivate dieser Verbindung häufig zum Schutz von Diolen verwendet. Sie spielen eine entscheidende Rolle bei der asymmetrischen Synthese von Aminosäuren sowie bei Diels-Alder- und Suzuki-Kupplungsreaktionen . Diese Reaktionen sind grundlegend für die Herstellung komplexer Moleküle, die häufig in Pharmazeutika vorkommen.
Enzymhemmung
Boronsäureverbindungen, wie die in Frage stehende, werden häufig als Enzymhemmer eingesetzt. Sie können an die aktiven Zentren von Enzymen binden, was möglicherweise zur Entwicklung neuer Medikamente für Krankheiten führt, bei denen die Enzymregulation therapeutisch ist .
Fluoreszierende Sonden
Die Fähigkeit der Verbindung, Boronsäureesterbindungen zu bilden, macht sie für die Verwendung als fluoreszierende Sonde geeignet. Sie kann bei der Detektion biologisch relevanter Spezies wie Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen und Katecholamine helfen .
Stimulus-responsive Wirkstoffträger
Die Boronsäureesterbindungen sind auch vorteilhaft für den Aufbau von stimulus-responsiven Wirkstoffträgern. Diese Träger können auf Veränderungen des Mikroumfelds wie pH-Wert, Glukose und ATP-Spiegel im Körper reagieren, was sie ideal für gezielte Wirkstoffabgabesysteme macht .
Kristallographie und Konformationsanalyse
Die Struktur der Verbindung wurde mit 1H- und 13C-NMR, IR, MS und Einkristall-Röntgenbeugung charakterisiert. Diese Techniken sind unerlässlich, um die molekulare Konformation und Kristallstrukturen zu verstehen, die entscheidend für die Gestaltung von Materialien mit spezifischen Eigenschaften sind .
Theoretische Chemie
Dichtefunktionaltheorie (DFT)-Studien wurden an dieser Verbindung durchgeführt, um ihr molekulares elektrostatisches Potential und grenzüberschreitende Molekülorbitale zu analysieren. Solche Studien sind wichtig, um die Reaktivität vorherzusagen und die physikalischen und chemischen Eigenschaften neuer Verbindungen zu verstehen .
Medizinische Chemie
Schließlich wird in der medizinischen Chemie die Boratverknüpfung dieser Verbindung aufgrund ihres Potenzials in der Krebsmedikamentenforschung und als Bestandteil in antimikrobiellen Behandlungen untersucht. Ihre strukturellen Merkmale können genutzt werden, um Medikamente mit spezifischen Ligandeigenschaften zu erzeugen .
Wirkmechanismus
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound contains borate and sulfonamide groups and can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Biochemical Pathways
Organoboron compounds are known to be involved in various transformation processes . They are used in the organic synthesis of drugs, protecting diols, and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform, ether, and dichloromethane suggests that it may have good bioavailability .
Result of Action
Organoboron compounds are known to be used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is insoluble in water but may hydrolyze in a humid environment . Therefore, the compound’s stability and efficacy may be affected by the presence of water or humidity.
Eigenschaften
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4S/c1-13(2)14(3,4)21-15(20-13)10-7-11(9-16-8-10)17-22(18,19)12-5-6-12/h7-9,12,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRUMABQVKHQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745305 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083327-53-0 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)
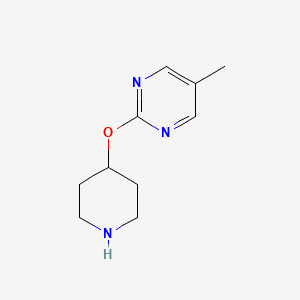
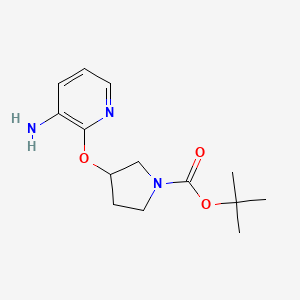
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
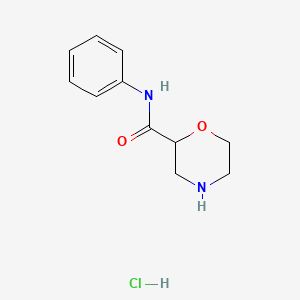
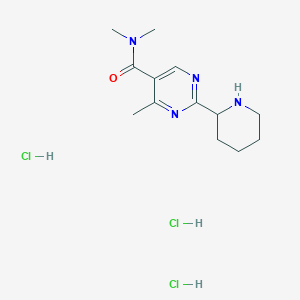

![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)

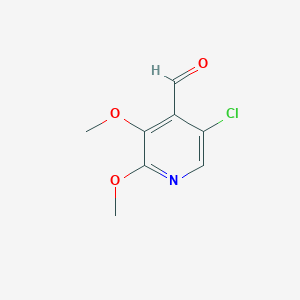
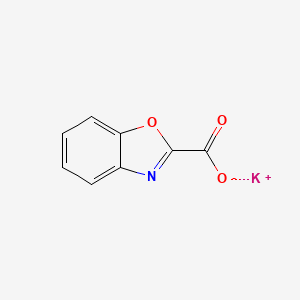
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)
![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)
